molecular formula C13H10FNO3 B184602 2-(Benzyloxy)-4-fluoro-1-nitrobenzene CAS No. 129464-01-3

2-(Benzyloxy)-4-fluoro-1-nitrobenzene

Cat. No. B184602
M. Wt: 247.22 g/mol
InChI Key: FOYQTDKPDAJMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, reagents, and conditions required for the synthesis .


Molecular Structure Analysis

This involves examining the molecular structure of the compound, often using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It may include looking at how the compound reacts with other substances, and the products that are formed .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

1. Synthesis of Benzyl Ethers and Esters

  • Application Summary: 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .
  • Methods of Application: The active reagent is delivered in situ by N-methylation of 2-benzyloxy-pyridine .
  • Results: Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxy-pyridine .

2. Environmental and Biological Detection

  • Application Summary: Thiophenol derivatives, including 2-(Benzyloxy)thiophenol, are used in the detection and monitoring of thiophenol levels in environmental and biological systems.

3. Synthesis of Multidentate Chelating Ligands

  • Application Summary: 2-Benzyloxyphenol is used as a reagent for the synthesis of multidentate chelating ligands .

Safety And Hazards

This involves examining the safety data sheet (SDS) for the compound, which provides information on its potential hazards, safe handling procedures, and emergency response measures .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

4-fluoro-1-nitro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYQTDKPDAJMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455125
Record name 2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-fluoro-1-nitrobenzene

CAS RN

129464-01-3
Record name 2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-fluoro-2-nitrophenol (28 g, 0.178 mol), benzyl bromide (33.53 g, 0.195 mol) and K2CO3 (30.8 g, 0.223 mol) in anhydrous DMF (150 mL) was stirred at room temperature for 12 h. After the reaction was complete, the reaction mixture was poured into a mixture of ether (1000 mL) and water (200 mL). The organic phase was separated, washed with water (3×100 mL), dried (MgSO4) and concentrated to give the title compound of Step A (40.5 g).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
33.53 g
Type
reactant
Reaction Step One
Name
Quantity
30.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

31.4 g of 5-fluoro-2-nitrophenol (0.2 mol) and 34.3 g of benzyl bromide (0.2 mol) are dissolved in 200 ml of dry acetonitrile in a 500 ml three-neck flask fitted with reflux condenser, stirrer and nitrogen inlet. 60 g of potassium carbonate (0.43 mol) are added, and the solution is refluxed for 2 hours in a temperature-controllable oil bath. The reaction solution is then allowed to cool to room temperature, and the residue is filtered off via a fluted filter. The resultant solution is then evaporated to half in a rotary evaporator and left to stand overnight at room temperature, during which the yellow-orange reaction product precipitates in crystalline form. The reaction product is then filtered off via a fluted filter, recrystallized from ethanol and then dried for 48 hours under nitrogen at 40° C./10 mbar in a vacuum drying cabinet.
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Potassium carbonate (2.07 g, 15.0 mmol) and benzyl bromide (1.43 mL, 12.0 mmol) were added to a solution of 5-fluoro-2-nitrophenol (1.57 g, 10.0 mmol) in N,N-dimethylformamide (30 mL) at room temperature and the mixture was stirred for 2 hr. Water was added to the reaction mixture and the mixture was extracted three times with ethyl acetate. The organic layer was washed with 1 mol/L hydrochloric acid and brine and dried over anhydrous magnesium sulfate and then the desiccant was filtered off, followed by concentration under reduced pressure. The resulting residue was dried under reduced pressure to afford 2-(benzyloxy)-4-fluoro-1-nitrobenzene as a pale yellow oil (2.76 g).
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a stirred solution of 5-fluoro-2-nitrophenol (1.57 g, 10 mmol) and benzyl bromide (1.25 mL, 10.5 mmol) in DMF (20 mL) is added K2CO3 (2.07 g, 15 mmol) and the suspension is stirred at RT overnight. The reaction is quenched with water and the aqueous layer is extracted with EtOAc. The combined organic layers are washed with water and brine, then dried over MgSO4 and filtered. The solvent is removed under reduced pressure to give the product as a pale yellow solid.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

157 g (1.00 mol) of 3-fluoro-6-nitrophenol are initially taken in 500 ml of acetonitrile in a three-necked flask (KPG stirrer, reflux condenser, inert gas connection), and 174 g (1.02 mol) of benzyl bromide and 345 g (2.50 mol) of potassium carbonate are added in this sequence under inert gas. The mixture is refluxed for 3 hours at 90° C. After cooling to room temperature, the mixture is filtered with suction and the remaining solid is rinsed twice with 100 ml of acetonitrile each time. The solution is evaporated down until it crystallizes, and the crude product is filtered off with suction. The crude product is dissolved at room temperature in ethyl acetate (1 ml/g of crude product) and precipitated with hexane (3.6 ml/g of crude product). The mixture is stored overnight at T<−10° C. for complete crystallization.
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
174 g
Type
reactant
Reaction Step Two
Quantity
345 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Reactant of Route 6
Reactant of Route 6
2-(Benzyloxy)-4-fluoro-1-nitrobenzene

Citations

For This Compound
7
Citations
KH Park, KM Yeon, MY Lee, SD Lee, DH Shin, CJ Lee… - Polymer, 1998 - Elsevier
… 2-Benzyloxy-4-fluoro-1-nitrobenzene (1) was synthesized according to the method reported elsewhere. 2-(Methylamino)ethanol (2), 4-nitrobenzaldehyde (5a), 5-nitro-2-…
Number of citations: 19 www.sciencedirect.com
M Koura, Y Yamaguchi, S Kurobuchi, H Sumida… - Bioorganic & Medicinal …, 2016 - Elsevier
Our research found that the 2-hydroxyacetophenone derivative is an outstanding linker between the 1,1-bistrifluoromethylcarbinol moiety and the imidazolidine-2,4-dione moiety to …
Number of citations: 12 www.sciencedirect.com
M Hasegawa, N Nishigaki, Y Washio… - Journal of medicinal …, 2007 - ACS Publications
… 4-Aminophenol was coupled with 2-benzyloxy-4-fluoro-1-nitrobenzene to give ether 11, which was then treated with 2-fluoro-5-(trifluoromethyl)phenylisocyanate to afford urea 12a. …
Number of citations: 233 pubs.acs.org
E Kojima, A Iimuro, M Nakajima, H Kinuta… - Journal of Medicinal …, 2022 - ACS Publications
A novel strategy for lead identification that we have dubbed the “Pocket-to-Lead” strategy is demonstrated using HIV-1 protease as a model target. Sometimes, it is difficult to obtain hit …
Number of citations: 2 pubs.acs.org
KH Park, JT Lim, S Song, YS Lee, CJ Lee… - Reactive and Functional …, 1999 - Elsevier
We synthesized two new diol monomers with benzoxazole-based nonlinear optical (NLO) chromophores, one of which has an additional hydroxyl group as a crosslinkable moiety and …
Number of citations: 25 www.sciencedirect.com
S Di Martino, P Tardia, V Cilibrasi… - Journal of Medicinal …, 2020 - ACS Publications
Sphingolipids (SphLs) are a diverse class of molecules that are regulated by a complex network of enzymatic pathways. A disturbance in these pathways leads to lipid accumulation …
Number of citations: 11 pubs.acs.org
SK Sythana, SR Naramreddy, S Kavitake… - … Process Research & …, 2014 - ACS Publications
A practical and highly regioselective aromatic nucleophilic substitution reaction for the substrate 2,4-difluoronitrobenzene is demonstrated with various O/S/N-nucleophiles. Solvent …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.